molecular formula C18H16FN3O3S2 B2675153 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896675-70-0

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2675153
CAS No.: 896675-70-0
M. Wt: 405.46
InChI Key: XFOCYGWATKTIGA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential as an enzyme inhibitor, particularly against kinases, and its implications in antibacterial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₃O₂S. Its structure integrates a fluorobenzo[d]thiazole moiety, a pyrrolidin-1-ylsulfonyl group, and a benzamide framework, which contribute to its reactivity and interaction with biological systems .

Enzyme Inhibition

Research indicates that this compound exhibits promising activity as an enzyme inhibitor , particularly targeting kinases involved in cell signaling pathways. Kinases are crucial in various cellular processes, including proliferation and metabolism, making them significant targets in cancer therapy . Preliminary studies suggest that this compound can effectively inhibit specific kinases, which could lead to reduced tumor growth and improved therapeutic outcomes.

Antibacterial Activity

The thiazole ring present in the compound is associated with antibiotic properties. Benzothiazole derivatives have demonstrated antimicrobial activities against various bacterial strains. For instance, studies show that certain benzothiazole derivatives exhibit comparable antibacterial effects to standard drugs such as streptomycin . The presence of the fluorine atom in the compound may enhance its binding affinity to bacterial targets, potentially increasing its efficacy .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

CompoundActivityMIC (μg/ml)Reference
Benzothiazole derivativeAntibacterial against E. coli15.62
Compound 11aAntibacterial against Listeria monocytogenes0.10–0.25
Compound 11bAntibacterial against Staphylococcus aureus0.15
N-benzyl derivativeKinase inhibition (specificity not detailed)-

These findings suggest that modifications in the structure of benzothiazole compounds can significantly impact their biological activities.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. Structural modifications, such as the introduction of halogens or variations in the nitrogen heterocycles, can lead to improved pharmacological properties . For instance, the incorporation of fluorine has been shown to increase binding affinities and improve metabolic stability.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOCYGWATKTIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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